N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride

説明

“N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride” (NAAMH) is an active metabolite of the neurohormone melatonin . It acts as an agonist at certain serotonin, dopamine, and adrenergic receptors . This compound is a reactive metabolite produced by the enzyme tryptophan 2,3 dioxygenase (TDO) and has been shown to be a potent inducer of oxidative injury and neuronal death in vivo in humans .

Molecular Structure Analysis

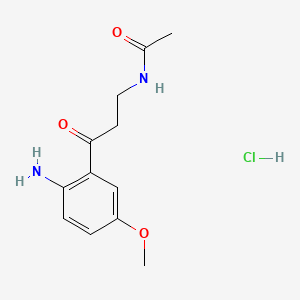

The molecular formula of NAAMH is C12H17ClN2O3 . The InChI string isInChI=1S/C12H16N2O3.ClH/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13;/h3-4,7H,5-6,13H2,1-2H3,(H,14,15);1H . The canonical SMILES is CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N.Cl . Chemical Reactions Analysis

NAAMH is a reactive metabolite that can act as a fluorescence probe for melatonin or transfer reactions with other compounds to form fluorescent species . More research is needed to fully understand the chemical reactions involving NAAMH.Physical And Chemical Properties Analysis

NAAMH has a molecular weight of 272.73 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of NAAMH are 272.0927701 g/mol . The topological polar surface area is 81.4 Ų .科学的研究の応用

Metabolic Pathways in the Central Nervous System

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride is a metabolite of melatonin. A study by Hirata et al. (1974) found that this compound is produced in the brain through the enzymatic cleavage of melatonin, indicating its involvement in the major metabolic pathways of melatonin in the central nervous system (Hirata, Hayaishi, Tokuyama, & Seno, 1974).

Influence on Platelet Functions

Research by Okuma et al. (1978) studied the effects of 5-hydroxykynurenamine and its analogs, including this compound, on platelet functions. They found that while some analogs influenced platelet aggregation and serotonin uptake, N-acetyl-5-methoxykynurenamine did not significantly impact these functions (Okuma, Ryo, Yasunaga, & Uchino, 1978).

Role in Entrainment of Melatonin Rhythm

A study by Kennaway et al. (1989) explored the role of N-acetyl-N2-formyl-5-methoxykynurenamine and N-acetyl-5-methoxykynurenamine in the entrainment of the melatonin rhythm in rats. They found that these metabolites influenced the reentrainment of the melatonin rhythm following changes in the light-dark cycle (Kennaway, Blake, & Webb, 1989).

Impact on Prolactin Release

Iwasaki et al. (1978) investigated the effects of indoleamines and their metabolites, including N-acetyl-5-methoxykynurenamine, on prolactin release in rats. Their findings suggested that while other metabolites influenced prolactin secretion, N-acetyl-5-methoxykynurenamine did not significantly alter plasma prolactin levels (Iwasaki, Kato, Ohgo, Abe, Imura, Hirata, Senoh, Tokuyama, & Hayaishi, 1978).

Antioxidant Properties and Neuroprotection

Research on the oxidative stress induced by cyanide in rat brain homogenates showed that N-acetyl-N-formyl-5-methoxykynurenamine and its related compounds like 6-hydroxymelatonin exhibited neuroprotective properties against oxidative damage (Maharaj, Walker, Glass, & Daya, 2003).

Role in Serotonin Antagonism

Okuma et al. (1976) found that 5-hydroxykynurenamine, related to N-acetyl-5-methoxykynurenamine, acted as a specific antagonist against serotonin-induced platelet aggregation. This study suggested a potential role for N-acetyl-5-methoxykynurenamine in modulating serotonin action (Okuma, Tokuyama, Senoh, Hirata, & Hayaishi, 1976).

Photoperiodism in Plants

Kolar et al. (2003) examined the effects of melatonin and its metabolites, including N-acetyl-5-methoxykynurenamine, on the flowering of the short-day plant Chenopodium rubrum. Their study suggested that these compounds could influence the early stages of photoperiodic flower induction (Kolar, Johnson, & Macháčková, 2003).

作用機序

Target of Action

N-gamma-Acetyl-5-methoxykynurenamine Hydrochloride (NAAMH) is an active metabolite of the neurohormone melatonin . It acts as an agonist at certain serotonin, dopamine, and adrenergic receptors . These receptors play a crucial role in various physiological processes, including mood regulation, sleep-wake cycles, and memory.

Mode of Action

NAAMH interacts with its targets by binding to the melatonin receptors, leading to a series of intracellular events . It also inhibits the enzymes monoamine oxidase and cyclooxygenase, which are involved in the breakdown of neurotransmitters and the synthesis of prostaglandins .

Biochemical Pathways

Upon binding to the melatonin receptors, NAAMH triggers a cascade of biochemical reactions. It significantly increases the phosphorylation of both ERK and CREB in the hippocampus . This process is crucial for the regulation of gene expression and neuronal plasticity, which are essential for memory formation and learning.

Result of Action

The action of NAAMH results in improved memory by acting on the melatonin receptors . It also helps scavenge free radicals , thereby playing a role in neuroprotection and reducing oxidative stress.

特性

IUPAC Name |

N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13;/h3-4,7H,5-6,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBYMENFYWCJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675530 | |

| Record name | N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215711-91-3 | |

| Record name | N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B569080.png)